EGFR Kinase Inhibitory Potency: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide vs. Related 4-Methoxyphenyl Piperazine Analogs in the Zhang 2017 Panel
In the 2017 study by Zhang et al., a series of benzo[d]thiazole-2-carboxamide derivatives bearing varied piperazine substituents were evaluated for EGFR inhibitory activity [1]. The target compound (designated as compound 6d in the series, containing a 4-methoxyphenylpiperazine-ethyl linker to the benzothiazole-2-carboxamide) exhibited an IC50 value of 0.89 µM against EGFR in a cell-free kinase assay. By comparison, the analog with a 4-chlorophenylpiperazine substitution (compound 6c) showed an IC50 of 1.45 µM, and the 4-fluorophenylpiperazine analog (compound 6b) showed an IC50 of 2.10 µM, while the 4-methylpiperazine analog (compound 6a) exhibited an IC50 of 3.32 µM [1]. This demonstrates that the 4-methoxyphenyl substitution confers approximately 1.6- to 3.7-fold greater EGFR inhibitory potency relative to other 4-substituted phenylpiperazine analogs within the identical scaffold.
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.89 µM (compound 6d; 4-methoxyphenylpiperazine analog) |
| Comparator Or Baseline | Compound 6c (4-Cl): IC50 = 1.45 µM; Compound 6b (4-F): IC50 = 2.10 µM; Compound 6a (4-Me): IC50 = 3.32 µM |
| Quantified Difference | 1.6-fold more potent than 6c; 2.4-fold more potent than 6b; 3.7-fold more potent than 6a |
| Conditions | Cell-free EGFR kinase inhibition assay; recombinant human EGFR; ATP concentration at Km; compounds tested in triplicate |
Why This Matters
For procurement decisions in EGFR-targeted screening campaigns, this compound offers the lowest IC50 among the directly comparable 4-substituted phenylpiperazine analogs, making it the most potent starting point in this chemotype.
- [1] Zhang L, Deng XS, Zhang C, Meng GP, Wu JF, Li XS, Zhao QC, Hu C. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Med Chem Res. 2017;26(9):2180-2189. Table 1 compounds 6a–6d; IC50 values derived from in vitro EGFR kinase assay. View Source
